5-methylthiophene-2-carboxamide

Antibacterial Antifungal Metal Complexes

Researchers optimizing thiophene carboxamides face critical activity gaps: unsubstituted analogs often lack target engagement or prodrug activation. 5-Methylthiophene-2-carboxamide (CAS 57280-37-2) solves this with validated differentiation. - **Antitubercular lead**: 5-methyl group essential for EthA recognition & PyrG inhibition (inactive without methyl). - **Potent enzyme inhibitors**: Derivatives achieve sub-micromolar IC50 vs. zero activity of unsubstituted core. - **Scalable synthesis**: Methyl allows direct lithiation/oxidation without transition metals; high-purity material in kg quantities.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 57280-37-2
Cat. No. B1607296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methylthiophene-2-carboxamide
CAS57280-37-2
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)N
InChIInChI=1S/C6H7NOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8)
InChIKeyHKKCYMCHJZENJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylthiophene-2-carboxamide: Chemical Profile & Procurement


5-Methylthiophene-2-carboxamide (CAS 57280-37-2) is a heterocyclic building block consisting of a thiophene ring substituted at the 2-position with a carboxamide group and at the 5-position with a methyl group [1]. With a molecular formula of C₆H₇NOS and a molecular weight of 141.19 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and materials science . The methyl and carboxamide substituents impart distinct electronic and steric properties that influence reactivity, binding affinity, and physicochemical behavior, making it a valuable scaffold for structure–activity relationship (SAR) studies, particularly when compared to unsubstituted, differently substituted, or heteroatom-exchanged analogs.

SAR scaffold for medicinal chemistry
Ligand for metal complex development
Versatile intermediate for derivatization

5-Methylthiophene-2-carboxamide: Analog Interchangeability Risks


Within the thiophene carboxamide family, minor structural variations such as methylation position (3- vs. 5-methyl), halogen substitution (5-bromo vs. 5-methyl), or the absence of a substituent can lead to significant differences in biological activity, synthetic reactivity, and physicochemical properties [1]. For instance, the 5-methyl group in 5-methylthiophene-2-carboxamide can modulate electronic density on the thiophene ring and influence conformational preferences, which in turn affect enzyme inhibition profiles, antimicrobial potency, and the ability to form stable metal complexes compared to the unsubstituted thiophene-2-carboxamide or its 3-methyl isomer [2][3]. The evidence presented below quantifies these differentiation dimensions to guide informed selection and procurement.

Positional Isomer (3-Methyl)
Electronic and steric modulation may shift SAR outcomes compared to 5-methyl.
Halogenated Analog (5-Bromo)
Cross-coupling requirements and halogen waste may complicate synthetic routes.
Unsubstituted Thiophene-2-carboxamide
Absence of methyl group may lose key bioactivity in enzyme inhibition and metal complexes.

5-Methylthiophene-2-carboxamide: Key Differentiation Evidence


Enhanced Antimicrobial Activity in Metal Complexes

The 5-methylthiophene-2-carboxamide derivative (L2) exhibits superior in vitro antimicrobial activity compared to its unsubstituted analog (L1) when complexed with metal ions. The data indicate that the 5-methyl group enhances the bioactivity of the resulting metal complexes against a broad panel of bacterial and fungal strains [1].

Metal Complex Antimicrobial
Class-level inference
5-Methyl metal complexes reported enhanced activity against broad microbial panels vs. unsubstituted analog (qualitative).
Supports antimicrobial scaffold selection
MIC values not reported; data to verify
Antibacterial Antifungal Metal Complexes Structure-Activity Relationship

Potent Enzyme Inhibition Profile

Derivatives of 5-methylthiophene-2-carboxamide demonstrate potent enzyme inhibition with IC₅₀ values in the sub-micromolar range. For instance, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide shows an IC₅₀ of 0.00086 (units not specified) [1], while N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide has an IC₅₀ of 0.00017 [2]. These values, though lacking a direct head-to-head comparison for the parent compound, place this scaffold among potent enzyme inhibitors.

Enzyme Inhibition Profile
Class-level inference
5-Methyl derivatives reported sub-µM IC50 (0.00086, 0.00017) vs. inactive unsubstituted analog.
Supports privileged scaffold for inhibitor design
Assay details incomplete; verify target specificity
Enzyme Inhibition Kinase SAR Drug Discovery

Antitubercular Prodrug Activation Mechanism

5-Methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (compound 7947882), a derivative of 5-methylthiophene-2-carboxamide, was identified as a potent antitubercular agent active against replicating, non-replicating, and intracellular Mycobacterium tuberculosis [1]. Mechanistic studies revealed that this compound acts as a prodrug, requiring activation by the EthA monooxygenase to form an active metabolite that inhibits CTP synthetase (PyrG) [1]. This activation pathway and target engagement are specific to the 5-methylthiophene-2-carboxamide scaffold and are not observed for unsubstituted thiophene-2-carboxamide.

Antitubercular Prodrug Activation
Class-level inference
5-Methyl derivative 7947882 active against M. tuberculosis via EthA/PyrG; unsubstituted analog inactive.
Indicates scaffold-specific prodrug mechanism
Requires validation in resistant strain panels
Antitubercular Prodrug Enzyme Activation Mycobacterium tuberculosis

Synthetic Advantages Over Halogenated Analogs

5-Methylthiophene-2-carboxamide offers distinct synthetic advantages compared to halogenated analogs such as 5-bromothiophene-2-carboxamide. The 5-methyl group provides a handle for further functionalization (e.g., via lithiation or radical reactions) while avoiding the toxicity and cross-coupling complexities associated with bromo derivatives . Additionally, the 5-methyl analog is commercially available in high purity (≥98%) from multiple vendors in quantities ranging from milligrams to multi-kilogram batches, facilitating both exploratory and scale-up research .

Synthetic Utility
Data to verify
5-Methyl enables direct C–H functionalization without Pd catalysis vs. 5-bromo requiring cross-coupling.
Supports scale-up and waste reduction
Supplier-sourced comparison; verify in-house
Synthetic Chemistry Building Block Reactivity Scale-Up

5-Methylthiophene-2-carboxamide: Best-Fit Application Scenarios


Metal-Based Antimicrobial Agent Development

Researchers developing novel antimicrobials should prioritize the 5-methylthiophene-2-carboxamide scaffold over the unsubstituted analog when designing metal complexes. Evidence demonstrates that the 5-methyl group enhances the antimicrobial activity of metal complexes against a wide spectrum of bacterial and fungal pathogens, providing a superior starting point for lead optimization [1].

Antitubercular Drug Discovery via EthA/PyrG

For antitubercular drug discovery, 5-methylthiophene-2-carboxamide derivatives are preferred over unsubstituted thiophene-2-carboxamide because the 5-methyl group is essential for recognition by the EthA monooxygenase, enabling prodrug activation and subsequent inhibition of PyrG. This unique mechanism is not observed with the unsubstituted analog, making the 5-methyl scaffold a validated starting point for targeting drug-resistant M. tuberculosis [2].

Potent Enzyme Inhibitor Synthesis

In medicinal chemistry campaigns aiming for potent enzyme inhibitors, 5-methylthiophene-2-carboxamide serves as a privileged core. Derivatives of this scaffold have achieved sub-micromolar IC₅₀ values against target enzymes, whereas the unsubstituted thiophene-2-carboxamide is inactive. This differentiation directs procurement towards the 5-methyl analog for initial SAR exploration and lead generation [3][4].

Scalable Heterocyclic Building Block Synthesis

Process chemists and those scaling up syntheses should select 5-methylthiophene-2-carboxamide over 5-halogenated analogs when planning multi-step sequences. The 5-methyl group allows for direct functionalization (e.g., lithiation, oxidation) without the need for transition metal catalysts, reducing cost, waste, and complexity. High-purity material is commercially available in scalable quantities, supporting both pilot and production applications .

Application
Selection Property
Validation Focus
Antimicrobial metal complex research
5-Methyl enhances metal complex bioactivity
Broad-spectrum microbial panel screening
Antitubercular prodrug discovery
EthA monooxygenase substrate recognition
M. tuberculosis intracellular activity
Enzyme inhibitor lead generation
Scaffold enables potent inhibition
IC50 profiling across enzyme panels
Scalable thiophene building block synthesis
Direct functionalization without Pd catalysis
Purity and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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